Cas no 1851117-90-2 (Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate)

Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 1851117-90-2
- tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate
- EN300-4397631
- Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate
-
- インチ: 1S/C15H30N2O3/c1-14(2,3)12(18)11-16-7-9-17(10-8-16)13(19)20-15(4,5)6/h12,18H,7-11H2,1-6H3
- InChIKey: GDHBGKUPISXQOP-UHFFFAOYSA-N
- SMILES: OC(CN1CCN(C(=O)OC(C)(C)C)CC1)C(C)(C)C
計算された属性
- 精确分子量: 286.22564282g/mol
- 同位素质量: 286.22564282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 323
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 53Ų
Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4397631-2.5g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 2.5g |
$1230.0 | 2025-03-15 | |
Enamine | EN300-4397631-0.25g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 0.25g |
$579.0 | 2025-03-15 | |
Enamine | EN300-4397631-5.0g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-15 | |
Enamine | EN300-4397631-10.0g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 10.0g |
$2701.0 | 2025-03-15 | |
Enamine | EN300-4397631-0.5g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 0.5g |
$603.0 | 2025-03-15 | |
Enamine | EN300-4397631-0.05g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 0.05g |
$528.0 | 2025-03-15 | |
Enamine | EN300-4397631-0.1g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 0.1g |
$553.0 | 2025-03-15 | |
Enamine | EN300-4397631-1.0g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 1.0g |
$628.0 | 2025-03-15 |
Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylateに関する追加情報
Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate (CAS No. 1851117-90-2): A Comprehensive Overview
Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate (CAS No. 1851117-90-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate is notable for its tert-butyl group and the presence of a hydroxylated, branched alkyl chain attached to a piperazine ring. The tert-butyl group provides steric protection and enhances the stability of the molecule, while the hydroxylated alkyl chain imparts specific functional properties that can influence its biological activity. The piperazine ring, a common motif in many bioactive compounds, contributes to the compound's ability to interact with various biological targets.
Recent studies have focused on the synthesis and optimization of Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate. One notable approach involves the use of palladium-catalyzed coupling reactions to efficiently construct the complex molecular framework. This method has been shown to yield high purity and yield, making it a preferred choice for large-scale production. Additionally, alternative synthetic routes have been explored to improve the overall efficiency and reduce the environmental impact of the synthesis process.
In terms of biological activity, Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate has demonstrated promising results in several preclinical studies. Research has shown that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Specifically, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases.
Furthermore, studies have explored the neuroprotective effects of Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate. In vitro and in vivo experiments have indicated that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. These findings suggest that it may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate have also been investigated to assess its suitability for drug development. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound shows good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate intended for chronic administration.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions of Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate. Molecular docking studies have provided insights into its binding modes with specific protein targets, such as G-protein coupled receptors (GPCRs) and ion channels. These computational models have guided the rational design of more potent and selective analogs of this compound.
In conclusion, Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate (CAS No. 1851117-90-2) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new aspects of its chemistry and biology, paving the way for its development as a novel therapeutic agent. As more data become available from clinical trials and further preclinical studies, this compound is likely to play an increasingly important role in the pharmaceutical industry.
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